molecular formula C18H21NO2 B5883032 N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide

N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B5883032
M. Wt: 283.4 g/mol
InChI Key: AXDIQMGFWCTXFD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide typically involves the reaction of 2-ethylphenylamine with 4-(propan-2-yloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-3-(propan-2-yloxy)benzamide
  • N1-[(2-ethylphenyl)methyl]-3-(propan-2-yloxy)benzene-1,2-diamine

Uniqueness

N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern on the benzamide structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-14-7-5-6-8-17(14)19-18(20)15-9-11-16(12-10-15)21-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDIQMGFWCTXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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